Cas no 1171920-28-7 (6-Bromofuro3,2-bpyridine-2-carbaldehyde)

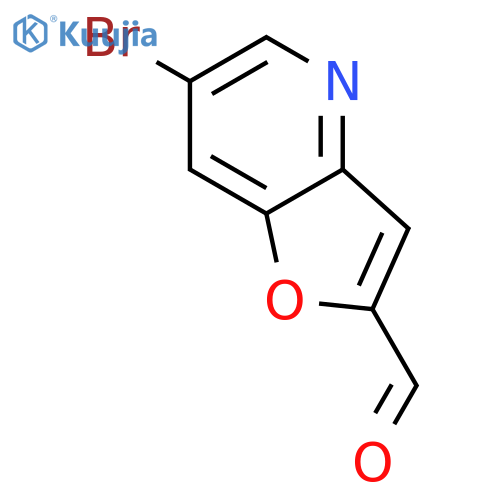

1171920-28-7 structure

商品名:6-Bromofuro3,2-bpyridine-2-carbaldehyde

CAS番号:1171920-28-7

MF:C8H4BrNO2

メガワット:226.026861190796

MDL:MFCD12401658

CID:1071237

PubChem ID:46737914

6-Bromofuro3,2-bpyridine-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde

- A-6074

- SCHEMBL23725589

- 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde, AldrichCPR

- WWB92028

- 1171920-28-7

- EN300-3005942

- AKOS015834532

- Z1269129339

- DTXSID50674078

- DB-060976

- CS-0441496

- F86938

- MFCD12401658

- 6-Bromofuro3,2-bpyridine-2-carbaldehyde

-

- MDL: MFCD12401658

- インチ: InChI=1S/C8H4BrNO2/c9-5-1-8-7(10-3-5)2-6(4-11)12-8/h1-4H

- InChIKey: GKQNDTWNODMNSB-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC2=C1OC(=C2)C=O)Br

計算された属性

- せいみつぶんしりょう: 224.94300

- どういたいしつりょう: 224.94254g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 43.1Ų

じっけんとくせい

- PSA: 43.10000

- LogP: 2.40280

6-Bromofuro3,2-bpyridine-2-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

6-Bromofuro3,2-bpyridine-2-carbaldehyde 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-Bromofuro3,2-bpyridine-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM364134-25g |

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95% | 25g |

$*** | 2023-04-03 | |

| Enamine | EN300-3005942-0.05g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95.0% | 0.05g |

$117.0 | 2025-03-19 | |

| Enamine | EN300-3005942-1.0g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95.0% | 1.0g |

$500.0 | 2025-03-19 | |

| Enamine | EN300-3005942-0.5g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95.0% | 0.5g |

$390.0 | 2025-03-19 | |

| abcr | AB263547-1 g |

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde; 95% |

1171920-28-7 | 1g |

€722.00 | 2023-04-27 | ||

| Enamine | EN300-3005942-0.1g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95.0% | 0.1g |

$173.0 | 2025-03-19 | |

| Enamine | EN300-3005942-10.0g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95.0% | 10.0g |

$4833.0 | 2025-03-19 | |

| Chemenu | CM364134-5g |

6-Bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95% | 5g |

$*** | 2023-04-03 | |

| Enamine | EN300-3005942-1g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95% | 1g |

$500.0 | 2023-09-06 | |

| Enamine | EN300-3005942-5g |

6-bromofuro[3,2-b]pyridine-2-carbaldehyde |

1171920-28-7 | 95% | 5g |

$2425.0 | 2023-09-06 |

6-Bromofuro3,2-bpyridine-2-carbaldehyde 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

1171920-28-7 (6-Bromofuro3,2-bpyridine-2-carbaldehyde) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1171920-28-7)6-Bromofuro3,2-bpyridine-2-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):854.0